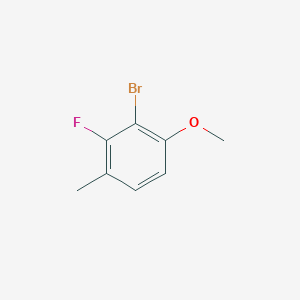![molecular formula C13H15NO3 B6335992 Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 787640-37-3](/img/structure/B6335992.png)
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with a bicyclo [2.2.1]heptane scaffold . This structure is found in numerous compounds with various functions . It’s a privileged molecular structure embedded in bioactive natural products .
Synthesis Analysis
The synthesis of compounds with a bicyclo [2.2.1]heptane scaffold, like the one , can be achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . Another method involves an epimerization–lactamization cascade reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo [2.2.1]heptane scaffold . This structure is a common feature in various bioactive natural products and drug candidates .Chemical Reactions Analysis
The compound can be synthesized through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .Applications De Recherche Scientifique
Synthesis and NMR Investigation
- Bicyclic Bases : The synthesis of N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane has been explored, providing insights into their nuclear magnetic resonance (NMR) characteristics (Portoghese & Turcotte, 1971).
Intramolecular Hydrogen Abstraction
- Synthesis of Chiral Bicyclic Systems : Utilizing phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives, chiral 7-oxa-2-azabicyclo[2.2.1]heptane ring systems have been synthesized, highlighting a mild and selective procedure under neutral conditions (Francisco, Herrera, & Suárez, 2003).
Enantioselective Synthesis
- Aza-Diels–Alder Reaction : The enantioselective synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene derivatives has been achieved using the asymmetric aza-Diels–Alder reaction (Vale et al., 2006).
Conversion into Tetrahydrofuran Derivatives
- Bicyclic β-Lactams Synthesis : The transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates demonstrates an alternative pathway for creating promising compounds in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Synthesis of Glutamic Acid Analogue
- Conformationally Constrained Amino Acids : The synthesis of a glutamic acid analogue using 7-azabicyclo[2.2.1]heptane highlights potential applications in biochemical research (Hart & Rapoport, 1999).
Improved Synthesis Methods
- Efficient Synthesis Techniques : An improved synthesis method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has been developed, indicating advancements in the production of this compound (Zhang et al., 2014).
Novel Compounds Synthesis
- Creation of New Compounds : Novel compounds such as methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been isolated and characterized, contributing to the diversification of chemical libraries (Guideri & Ponticelli, 2012).
Orientations Futures
Propriétés
IUPAC Name |
benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUTCDGMZZMFA-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CO2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

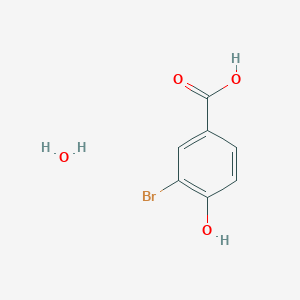
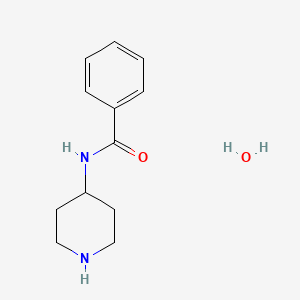

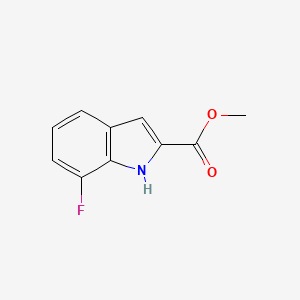

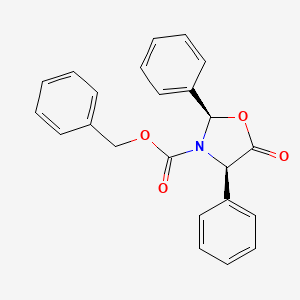

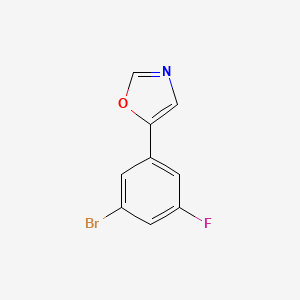
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)
